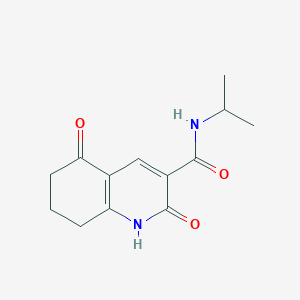

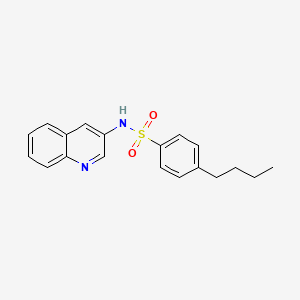

N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide and related compounds involves multi-step chemical reactions. One efficient method described involves the synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides via enolate salts, showcasing a one-pot, two-step protocol that starts with N-substituted cyanoacetamides (Yermolayev et al., 2008). This method highlights the compound's potential as an analogue to known pharmaceuticals, with the structural confirmation achieved through spectroscopic and X-ray diffraction studies.

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, is intricate, with studies focusing on modifications to enhance specific properties. For instance, aromatic δ-peptides based on quinoline structures have been synthesized and shown to adopt helical conformations, stabilized by intramolecular hydrogen bonds (Jiang et al., 2003). These findings illustrate the compound's complex molecular arrangement and its potential for creating structurally diverse and biologically active molecules.

Chemical Reactions and Properties

N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide participates in various chemical reactions that highlight its reactivity and functional utility. The compound's synthesis process itself, involving reactions with N-nucleophiles, underscores its versatile chemical properties. Further investigations into the compound's reactivity could provide insights into its application in synthesizing new pharmaceuticals or materials with novel properties.

Physical Properties Analysis

While specific studies directly detailing the physical properties of N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide were not identified, analogous compounds demonstrate significant insights. For example, polymorphic studies of related quinoline derivatives reveal strong diuretic properties and potential as new hypertension remedies, showcasing the importance of understanding physical properties in drug development (Shishkina et al., 2018). These studies underscore the need for comprehensive physical characterization to fully understand and utilize these compounds.

Chemical Properties Analysis

The electrochemical behavior of quinoline derivatives, including those similar to N-isopropyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, has been explored to understand their mechanism of action against diseases like tuberculosis. Research indicates a correlation between the compounds' reduction potentials and their antimicrobial activity, suggesting that charge transfer processes might play a role in their mechanism of action (Moreno et al., 2011). This highlights the significance of chemical properties in the development of antitubercular drugs.

Propriétés

IUPAC Name |

2,5-dioxo-N-propan-2-yl-1,6,7,8-tetrahydroquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-7(2)14-12(17)9-6-8-10(15-13(9)18)4-3-5-11(8)16/h6-7H,3-5H2,1-2H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLIZBBXMAVWTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(CCCC2=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dioxo-N-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4926479.png)

![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)

![2-[5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B4926506.png)

![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-2-furyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4926522.png)

![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B4926539.png)

![2-{[(4-methylphenyl)sulfonyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4926552.png)

![2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol](/img/structure/B4926561.png)

![1-(3-ethoxy-2-hydroxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4926566.png)